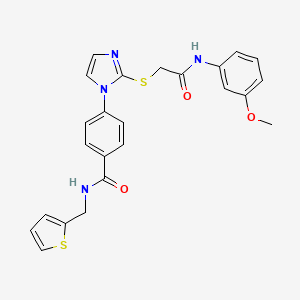

![molecular formula C30H33ClN6O3 B2684578 3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[(2-furylmethyl)(isopropyl)amino]propyl}propanamide CAS No. 902965-85-9](/img/structure/B2684578.png)

3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[(2-furylmethyl)(isopropyl)amino]propyl}propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[(2-furylmethyl)(isopropyl)amino]propyl}propanamide” is a complex organic molecule. It contains several functional groups and rings, including a triazoloquinazolinone ring . This type of compound is known for its broad-spectrum biological activity .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of such compounds is typically determined using spectroscopic methods and X-ray crystallography . Density Functional Theory (DFT) is often used to calculate the optimal structure of the compound .Chemical Reactions Analysis

The chemical reactions involving these types of compounds often involve condensation reactions and cycloaddition with dipolarophiles . The 1,3,4-thiadiazoles are among the most common heterocyclic pharmacophores .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are typically studied using various spectroscopic methods . These studies can provide information about the compound’s optical, electrochemical, and semiconductor properties .Scientific Research Applications

Synthesis and Chemical Properties

Novel Synthesis Approaches : Research has led to innovative synthesis methods for triazoloquinazoline and quinazolinone derivatives. For instance, a one-pot, two-step cascade synthesis method has been developed for quinazolino[1,2,3]triazolo[1,4]benzodiazepines, engaging multiple reactive centers and employing environmentally benign catalysts. This approach highlights the potential for efficient and eco-friendly synthesis routes for complex heterocyclic compounds (Guggenheim et al., 2012).

Heterocyclic-Fused Quinoxalinones and Quinazolinones : The synthesis and evaluation of a series of heterocyclic-fused quinoxalinones and quinazolinones reveal these compounds' affinity for excitatory amino acid receptors. Such research underlines the therapeutic potential of these compounds in neurological disorders, given their interactions with AMPA and NMDA receptors (Mcquaid et al., 1992).

Potential Applications in Pharmacology

Excitatory Amino Acid Pharmacology : The study of substituted triazoloquinoxalin-4(5H)-ones, tetrazoloquinoxalin-4(5H)-ones, and pyrazoloquinazolin-5(6H)-ones shows significant promise for the development of potent excitatory amino acid antagonists. This research aims at the development of new treatments for neurological conditions by modulating neurotransmission through AMPA and NMDA receptors (Mcquaid et al., 1992).

Adenosine Receptor Antagonism : Derivatives of the triazoloquinazoline adenosine antagonist CGS15943 have been found to be selective for the human A3 receptor subtype, showcasing the therapeutic potential of these compounds in modulating adenosine receptor activity. This selectivity could be leveraged in designing drugs targeting specific receptor subtypes for various cardiovascular and neurological diseases (Kim et al., 1996).

Future Directions

Future research could focus on further exploring the biological activities of this compound and its derivatives. This could include studying its antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities . Additionally, the development of new synthetic routes and the study of structure-activity relationships may also be areas of interest .

properties

IUPAC Name |

3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-[furan-2-ylmethyl(propan-2-yl)amino]propyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33ClN6O3/c1-21(2)35(20-23-10-7-18-40-23)17-8-16-32-28(38)15-14-27-33-34-30-36(19-22-9-3-5-12-25(22)31)29(39)24-11-4-6-13-26(24)37(27)30/h3-7,9-13,18,21H,8,14-17,19-20H2,1-2H3,(H,32,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONORTGGAONQKAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4Cl)CC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[(2-furylmethyl)(isopropyl)amino]propyl}propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2684495.png)

![(6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2684499.png)

![N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2684500.png)

![4-Cyclopropyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2684506.png)

![3-[(4-bromophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2684508.png)

![4-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2684511.png)

![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2684513.png)

![3-[3-(2-Phenylethenesulfonamido)phenyl]prop-2-enoic acid](/img/structure/B2684516.png)

![3,5-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2684517.png)